molecular formula C19H21NO4 B278592 4-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

4-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Cat. No. B278592
M. Wt: 327.4 g/mol
InChI Key: VMQFYNXNLCPRCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been found to modulate various signaling pathways involved in neuroprotection, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to modulate the expression of various genes involved in cancer progression and neuroprotection. Additionally, it has been shown to reduce oxidative stress and inflammation, which are known to contribute to various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, its potential as a neuroprotective agent makes it an attractive target for the treatment of neurodegenerative diseases. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on 4-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide. One area of focus could be on improving the compound's solubility to make it easier to work with in lab experiments. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify potential targets for its therapeutic use. Finally, research could be conducted to evaluate the compound's efficacy in animal models of cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of 4-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves the reaction of 4-butoxyaniline with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

4-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new cancer therapies. Additionally, it has been found to have potential as a neuroprotective agent, with studies showing its ability to protect neurons from oxidative stress and inflammation.

properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

4-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

InChI

InChI=1S/C19H21NO4/c1-2-3-10-22-16-7-4-14(5-8-16)19(21)20-15-6-9-17-18(13-15)24-12-11-23-17/h4-9,13H,2-3,10-12H2,1H3,(H,20,21)

InChI Key

VMQFYNXNLCPRCT-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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